N-benzyl-N-(3-nitrobenzyl)ethanamine

Description

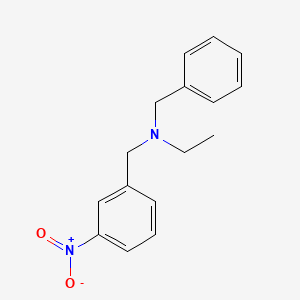

N-Benzyl-N-(3-nitrobenzyl)ethanamine is a tertiary amine featuring two benzyl substituents, one of which is substituted with a nitro group at the meta position. The nitro group at the 3-position introduces strong electron-withdrawing effects, influencing the molecule’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

N-benzyl-N-[(3-nitrophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-17(12-14-7-4-3-5-8-14)13-15-9-6-10-16(11-15)18(19)20/h3-11H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZBAJPFRDZPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nitro group distinguishes N-benzyl-N-(3-nitrobenzyl)ethanamine from similar compounds. Key comparisons include:

Key Observations :

- Trifluoromethyl (CF₃) groups, while electron-withdrawing, are less polar than nitro, leading to intermediate logP values.

Q & A

Basic: What synthetic routes are most effective for preparing N-benzyl-N-(3-nitrobenzyl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via reductive amination or alkylation of primary/secondary amines. For example:

- Reductive Amination : React 3-nitrobenzylamine with benzaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions. Solvent choice (e.g., THF or MeOH) and pH control (weakly acidic) are critical to minimize by-products like over-alkylated species .

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 0–20% EtOAC) to isolate the product. Pre-treating silica gel with triethylamine improves separation of polar impurities .

Optimization Tips : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equiv of benzaldehyde) to maximize yield (reported yields: 36–75% in analogous syntheses) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Discrepancies often arise from assay variability or structural nuances. To address this:

- Standardized Assays : Use uniform protocols (e.g., MIC assays for antimicrobial activity) with controls like reference drugs (e.g., chloramphenicol) and replicate experiments (n ≥ 3) .

- Structural Modulation : Synthesize derivatives with systematic substitutions (e.g., replacing nitro with methoxy groups) to isolate electronic/steric effects on activity .

- Data Cross-Validation : Compare results across orthogonal methods (e.g., enzyme inhibition vs. cellular assays) and apply statistical tools (e.g., ANOVA) to identify outliers .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., benzyl CH₂ at δ 3.6–4.3 ppm) and confirm nitro group presence via aromatic splitting patterns .

- 2D NMR (HSQC/HMBC) : Resolve overlapping signals and assign quaternary carbons (e.g., linking nitrobenzyl protons to aromatic carbons) .

- Mass Spectrometry (FD-MS/HRMS) : Confirm molecular weight (e.g., calculated [M]+ at m/z 284.13) and detect fragmentation patterns .

Advanced: How to design structure-activity relationship (SAR) studies for this compound analogues?

Methodological Answer:

- Scaffold Diversification : Synthesize derivatives with substituents at the benzyl (e.g., halogenation) or ethanamine (e.g., methyl branching) positions to probe steric/electronic effects .

- Biological Profiling : Test analogues against target enzymes (e.g., TbMetRS for antiparasitic activity) using thermal shift assays to quantify binding affinity (ΔTm ≥ 2°C indicates strong interaction) .

- Computational Modeling : Perform DFT calculations to predict charge distribution and docking simulations (e.g., AutoDock Vina) to map binding poses .

Basic: What are common by-products in the synthesis of this compound, and how are they mitigated?

Methodological Answer:

- By-Products :

- Over-Alkylated Species : Formed due to excess benzyl halide. Mitigate by using controlled stoichiometry (1:1.1 amine:alkylating agent) .

- Oxidation Products : Nitro group reduction under harsh conditions. Avoid by maintaining inert atmospheres (N₂/Ar) .

- Detection/Removal : Analyze crude mixtures via GC-MS or HPLC, and employ gradient elution in chromatography to separate impurities .

Advanced: How can computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like Schrödinger Suite to model ligand-enzyme interactions. Focus on key residues (e.g., hydrophobic pockets for benzyl groups) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .

- QSAR Models : Train regression models on analogue datasets (e.g., IC₅₀ values) to predict activity of new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.